3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
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Overview
Description
3-Fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound characterized by its unique structural features, including a fluorine atom, a methoxy group, a thiophenylmethyl group, and a sulfonamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in these reactions are typically carbon atoms in organic groups .
Mode of Action
In suzuki–miyaura coupling reactions, two key processes occur: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound could be involved in the creation of new carbon-carbon bonds, affecting the structure of organic molecules .
Pharmacokinetics
Similar compounds are known to be stable and readily prepared, suggesting potential bioavailability .
Result of Action
The compound’s potential involvement in suzuki–miyaura coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds in organic molecules .
Action Environment
Suzuki–miyaura coupling reactions, in which similar compounds are involved, are known for their mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring. The fluorine and methoxy groups are introduced through electrophilic aromatic substitution reactions, while the thiophenylmethyl group is added via nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding hydroxyl or amine derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 3-fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has shown potential as a bioactive molecule
Medicine: In medicine, this compound has been explored for its therapeutic properties. It may exhibit anti-inflammatory, antioxidant, and antimicrobial activities, making it a candidate for the development of new pharmaceuticals.
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable building block in industrial processes.
Comparison with Similar Compounds
3-Fluoro-4-methyl-N-[(thiophen-3-yl)methyl]aniline
3-Fluoro-4-methoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide
3-Fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-carboxamide
Uniqueness: 3-Fluoro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S2/c1-17-12-3-2-10(6-11(12)13)19(15,16)14-7-9-4-5-18-8-9/h2-6,8,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVPBRHTXZCFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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